8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 8-position: A 3-methoxyphenyl substituent, contributing to π-π interactions and receptor binding.
- 7-position: A phenyl group, enhancing hydrophobicity and steric bulk.
- 3-position: A propyl chain, influencing solubility and membrane permeability.
- 1-position: A methyl group, stabilizing the imidazole ring conformation.
Properties
CAS No. |
896295-05-9 |
|---|---|
Molecular Formula |
C24H23N5O3 |
Molecular Weight |
429.48 |
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-4-13-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-9-6-5-7-10-16)29(23)17-11-8-12-18(14-17)32-3/h5-12,14-15H,4,13H2,1-3H3 |
InChI Key |
HOHJCZAUOPFBIO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The compound, 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a derivative of purine and has been synthesized as a nonclassical antifolate. The primary targets of this compound are recombinant human dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides.
Mode of Action
The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities. This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides. As a result, the proliferation of cells, particularly cancer cells, is hindered.
Biochemical Pathways
The compound affects the folate pathway, which is vital for the synthesis of DNA nucleotides. By inhibiting the enzymes rhDHFR, TS, and AICARFT, the compound disrupts this pathway, leading to a decrease in DNA nucleotide synthesis. This disruption can lead to S-phase arrest and induction of apoptosis in cancer cells.
Pharmacokinetics
It is noted that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion. This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-dione Derivatives
Impact of Substituents on Activity
A. 8-Position Modifications
- Aryl vs. Alkyl Groups :
- 3-Methoxyphenyl (Target Compound) : Likely enhances 5-HT receptor binding via methoxy’s electron-donating effects .
- 4-Hydroxybutyl (ALTA_2) : Introduces hydrogen-bonding capability, critical for EphB4 kinase inhibition .
- Piperazinylalkyl (3i) : Extends into receptor hydrophobic pockets, improving 5-HT1A affinity and antidepressant efficacy .
B. 7-Position Aromatic Groups
- Phenyl (Target Compound) vs.
C. 3-Position Alkyl Chains
- Propyl (Target Compound) vs. Butyl (CB11) :
- Longer alkyl chains (e.g., butyl) may enhance lipophilicity and PPARγ binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
